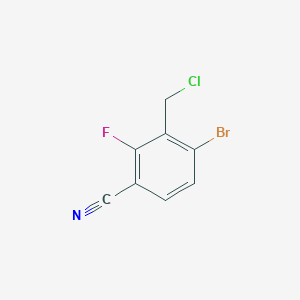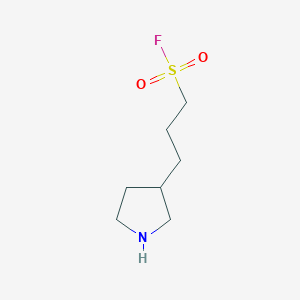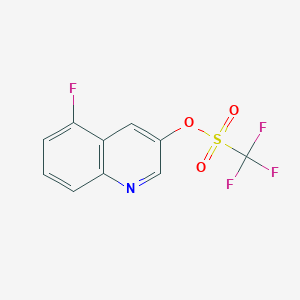
5-Fluoroquinolin-3-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoroquinolin-3-yl trifluoromethanesulfonate is a fluorinated quinoline derivative The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroquinolin-3-yl trifluoromethanesulfonate typically involves the introduction of a trifluoromethanesulfonate group to a 5-fluoroquinoline precursor. One common method is the reaction of 5-fluoroquinoline with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoroquinolin-3-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines or thiols.
Cross-coupling reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Cross-coupling reactions: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or toluene are commonly used.
Major Products Formed
Nucleophilic substitution: The major products are quinoline derivatives with the nucleophile replacing the trifluoromethanesulfonate group.
Cross-coupling reactions: The products are often biaryl or heteroaryl compounds, depending on the coupling partner used.
Wissenschaftliche Forschungsanwendungen
5-Fluoroquinolin-3-yl trifluoromethanesulfonate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and cancer.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and liquid crystals.
Biological Research: It serves as a probe in studying enzyme mechanisms and as a building block for bioactive molecules.
Wirkmechanismus
The mechanism of action of 5-Fluoroquinolin-3-yl trifluoromethanesulfonate depends on its application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or interfering with DNA replication. The trifluoromethanesulfonate group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins, thereby increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoroquinoline: Lacks the trifluoromethanesulfonate group but shares the quinoline core structure.
6-Fluoroquinoline: Similar structure with the fluorine atom at a different position.
8-Fluoroquinoline: Another positional isomer with distinct properties.
Uniqueness
5-Fluoroquinolin-3-yl trifluoromethanesulfonate is unique due to the presence of both a fluorine atom and a trifluoromethanesulfonate group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C10H5F4NO3S |
|---|---|
Molekulargewicht |
295.21 g/mol |
IUPAC-Name |
(5-fluoroquinolin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5F4NO3S/c11-8-2-1-3-9-7(8)4-6(5-15-9)18-19(16,17)10(12,13)14/h1-5H |
InChI-Schlüssel |
ZPDUADUTTQLVTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=N2)OS(=O)(=O)C(F)(F)F)C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


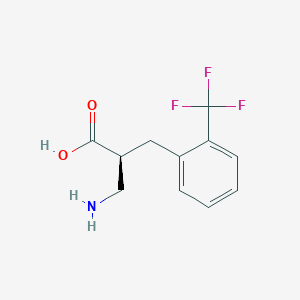

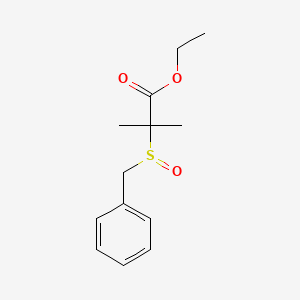
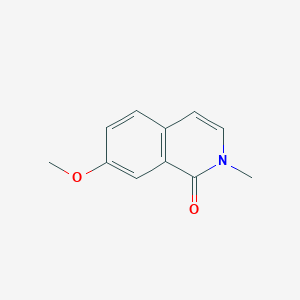
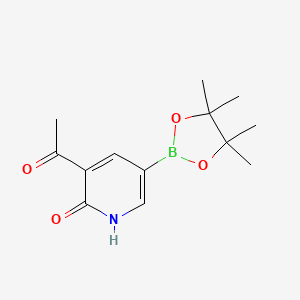
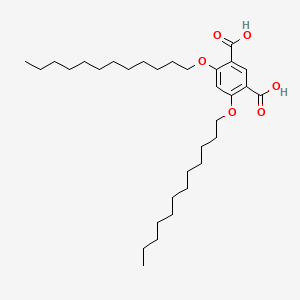
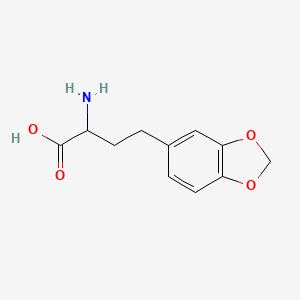
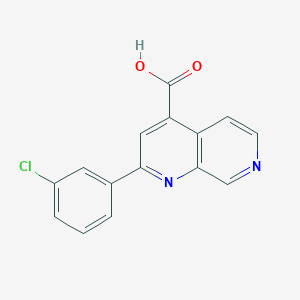


![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one](/img/structure/B12964105.png)
